The Mechanism of Action of P-glycoprotein Inhibitors: A Technical Guide Featuring Tariquidar
The Mechanism of Action of P-glycoprotein Inhibitors: A Technical Guide Featuring Tariquidar
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a member of the ATP-binding cassette (ABC) transporter superfamily.[1] Functioning as an ATP-dependent efflux pump, P-gp is a transmembrane protein that actively transports a wide array of structurally diverse xenobiotic compounds out of cells.[1][2] This mechanism plays a crucial role in limiting the oral bioavailability of drugs, restricting their entry across the blood-brain barrier, and facilitating their elimination.[3] However, in oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to decreased intracellular accumulation of chemotherapeutic agents and subsequent treatment failure.[2][3]
P-gp inhibitors are compounds designed to block this efflux mechanism, thereby increasing the intracellular concentration and efficacy of therapeutic drugs.[2] This technical guide provides an in-depth exploration of the mechanism of action of P-gp inhibitors, using the potent, third-generation, noncompetitive inhibitor Tariquidar (XR9576) as a primary example.
Core Mechanism of P-glycoprotein Function
The transport of substrates by P-gp is an active process fueled by the hydrolysis of ATP. The protein consists of two transmembrane domains (TMDs) that form the substrate-binding pocket and two cytosolic nucleotide-binding domains (NBDs) that bind and hydrolyze ATP.[4] The transport cycle can be broadly described in the following steps:
-
Resting State: P-gp is in an inward-facing conformation, ready to bind a substrate from the cytoplasm or the inner leaflet of the cell membrane.[5]
-
Substrate and ATP Binding: A substrate enters the binding pocket within the TMDs. Concurrently, two ATP molecules bind to the NBDs.[5]
-
Conformational Change: ATP binding induces the dimerization of the NBDs, which triggers a major conformational change in the TMDs, shifting the protein to an outward-facing conformation.[5][6]
-
Substrate Efflux: In the outward-facing state, the substrate is released into the extracellular space.[5]
-
ATP Hydrolysis and Reset: ATP is hydrolyzed to ADP and inorganic phosphate (Pi). This hydrolysis event, followed by the release of ADP and Pi, resets P-gp to its original inward-facing conformation, ready for another transport cycle.[1][5]
// Arrange nodes Pgp_Inward -> Pgp_Bound [style=invis]; Pgp_Bound -> Pgp_Outward [style=invis];
// Nodes Inward_Open [label="1. Inward-Facing Open State", fillcolor="#FFFFFF", fontcolor="#202124"]; Substrate_ATP_Bound [label="2. Substrate & ATP Binding", fillcolor="#FFFFFF", fontcolor="#202124"]; Outward_Open [label="3. Outward-Facing Open State", fillcolor="#FFFFFF", fontcolor="#202124"]; Reset [label="4. Reset to Inward-Facing", fillcolor="#FFFFFF", fontcolor="#202124"];
// Inputs and Outputs Substrate_In [label="Substrate\n(from Cytoplasm)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP_In [label="2 ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate_Out [label="Substrate\n(to Extracellular)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADP_Out [label="2 ADP + 2 Pi", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Substrate_In -> Inward_Open; ATP_In -> Inward_Open; Inward_Open -> Substrate_ATP_Bound [label="Binding Induces\nConformational Change", color="#34A853"]; Substrate_ATP_Bound -> Outward_Open [label="ATP Hydrolysis\nDrives Translocation", color="#34A853"]; Outward_Open -> Substrate_Out; Outward_Open -> Reset [label="Product Release", color="#34A853"]; Reset -> ADP_Out; Reset -> Inward_Open [label="Cycle Repeats", color="#4285F4", style=dashed]; } caption: "The P-glycoprotein transport cycle."
Mechanism of Action of Tariquidar
Tariquidar is a highly potent and selective third-generation P-gp inhibitor.[7][8] Its mechanism of action is noncompetitive, meaning it does not directly compete with transport substrates for the same binding site.[2] Instead, Tariquidar binds with very high affinity (Kd = 5.1 nM) to P-gp, locking the transporter in a specific conformation.[7]
Recent studies suggest that Tariquidar inhibits P-gp by blocking its transition from the closed to the open, outward-facing conformation during the catalytic cycle.[9] This action effectively stalls the pump, preventing the efflux of co-administered drug substrates. Interestingly, while it potently inhibits the transport function of P-gp, Tariquidar can activate its ATPase activity, suggesting it uncouples ATP hydrolysis from substrate transport.[9][10] This dual action—inhibiting transport while stimulating non-productive ATP consumption—makes it a highly effective modulator of P-gp activity.
// Nodes Pgp_Cycle [label="Normal P-gp\nTransport Cycle", fillcolor="#FFFFFF", fontcolor="#202124"]; Tariquidar [label="Tariquidar", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pgp_Inhibited [label="P-gp Locked in\nClosed Conformation", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; No_Efflux [label="Substrate Efflux\nBlocked", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATPase_Activity [label="Non-productive\nATPase Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Accumulation [label="Increased Intracellular\nDrug Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tariquidar -> Pgp_Cycle [label="Binds to P-gp\n(noncompetitive)"]; Pgp_Cycle -> Pgp_Inhibited [label="Inhibits transition\nto open state", color="#EA4335"]; Pgp_Inhibited -> No_Efflux; Pgp_Inhibited -> ATPase_Activity; No_Efflux -> Drug_Accumulation; } caption: "Mechanism of Tariquidar inhibition."
Quantitative Data on Tariquidar Activity
The potency of P-gp inhibitors is quantified using several key parameters, including binding affinity (Kd), the concentration required to inhibit ATPase activity by 50% (IC50), and the effective concentration to restore drug accumulation by 50% (EC50).
| Parameter | Value | Cell Line / System | Comments | Reference |
| Binding Affinity (Kd) | 5.1 nM | CHrB30 Cells | Demonstrates high-affinity binding to P-gp. | [2][7] |
| ATPase Activity (IC50) | 43 ± 9 nM | P-gp Membranes | Inhibits vanadate-sensitive ATPase activity by 60-70%. | [2][7] |
| Drug Accumulation (EC50) | 487 nM | CHrB30 Cells | Effective concentration for increasing steady-state accumulation of cytotoxic drugs. | [2] |
| Reversal of Resistance | 25 - 80 nM | MDR Cell Lines | Concentration range for complete reversal of resistance to drugs like doxorubicin and paclitaxel. | [2][7] |
| Paclitaxel Sensitization | >10 nM | KB-8-5-11 (human P-gp) | Significantly decreases the IC50 of paclitaxel. | [11] |
| Rhodamine 123 Accumulation | ~40 nM | KB-8-5-11 (human P-gp) | Concentration that significantly increases intracellular accumulation of Rhodamine 123. | [11] |
Experimental Protocols
The characterization of P-gp inhibitors relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.
P-gp ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis rate of P-gp, which is an indicator of interaction with the transporter.
Principle: ABC transporters like P-gp hydrolyze ATP to drive substrate efflux, releasing inorganic phosphate (Pi). The amount of Pi produced is proportional to the transporter's activity. The assay measures the vanadate-sensitive portion of ATPase activity, as sodium orthovanadate is a known inhibitor of P-gp.[12] Compounds can either stimulate or inhibit this basal ATPase activity.
Methodology:
-
Preparation: Use purified membrane vesicles from insect or mammalian cells overexpressing human P-gp.[12]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2).
-
Assay Setup:
-
Add P-gp containing membranes to wells of a 96-well plate.
-
Add the test compound (e.g., Tariquidar) at various concentrations. Include a positive control (e.g., verapamil) and a negative (no compound) control.
-
To distinguish P-gp specific activity, run parallel reactions in the presence of sodium orthovanadate (a P-gp inhibitor).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation: Start the reaction by adding a final concentration of 5 mM Mg-ATP.
-
Incubation: Incubate the plate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of 5% SDS solution.
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate, sulfuric acid, and ascorbic acid) to detect the liberated inorganic phosphate. The resulting complex can be measured spectrophotometrically at a wavelength of 620-800 nm.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity. Plot the percent inhibition of ATPase activity against the inhibitor concentration to determine the IC50 value.[2]
Cellular Drug Accumulation Assay (Rhodamine 123)
This assay directly measures the ability of an inhibitor to block P-gp's efflux function, leading to the accumulation of a fluorescent substrate inside P-gp-overexpressing cells.
Principle: Rhodamine 123 is a fluorescent dye and a well-known P-gp substrate. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, causing the dye to accumulate inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.[11][13]
Methodology:
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF7/ADR, KB-8-5-11) and its corresponding parental (non-overexpressing) cell line as a control. Seed cells in 24- or 96-well plates and grow to ~80-90% confluency.
-
Preparation: Prepare solutions of the test inhibitor (e.g., Tariquidar) at various concentrations in a suitable buffer (e.g., serum-free media). Prepare a solution of Rhodamine 123 (e.g., 1-5 µM).
-
Incubation:
-
Wash the cells with warm buffer (e.g., PBS).
-
Add the inhibitor solutions to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Add the Rhodamine 123 solution to all wells (still in the presence of the inhibitor) and incubate for an additional 30-90 minutes at 37°C.
-
-
Termination and Washing:
-
Terminate the accumulation by aspirating the media and placing the plate on ice.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Data Analysis: Normalize the fluorescence signal to the protein content in each well. Plot the increase in fluorescence (as a percentage of the control without inhibitor) against the inhibitor concentration to determine the EC50 value.[2]
Conclusion
P-glycoprotein inhibitors represent a critical strategy for overcoming multidrug resistance in cancer and improving the pharmacokinetics of numerous drugs. The mechanism of potent, third-generation inhibitors like Tariquidar involves a noncompetitive interaction that locks the P-gp transporter, thereby inhibiting its substrate efflux function. This guide provides a foundational understanding of this mechanism, supported by quantitative data and detailed experimental protocols essential for researchers in pharmacology and drug development. The continued study and development of P-gp inhibitors hold significant promise for enhancing the efficacy of existing and future therapeutic agents.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
